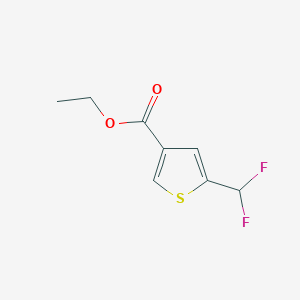

5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

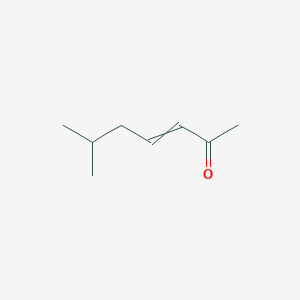

“5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is a chemical compound that is related to the family of thiophene carboxylic acids . Thiophene carboxylic acids are a group of organic compounds that contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a difluoromethyl group (CF2H) into a molecule . This process can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The synthesis of these compounds often requires unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve difluoromethylation processes . These processes can transfer a difluoromethyl group (CF2H) to various sites on a molecule, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur atoms . Difluoromethylation of carbon (sp2)–hydrogen bonds can be accomplished through Minisci-type radical chemistry .Direcciones Futuras

The future directions for research on “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds could involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and have generated interest for process chemistry . In particular, the precise site-selective installation of a difluoromethyl group onto large biomolecules, such as proteins, is an exciting area of research .

Propiedades

Número CAS |

189331-48-4 |

|---|---|

Fórmula molecular |

C8H8F2O2S |

Peso molecular |

206.21 g/mol |

Nombre IUPAC |

ethyl 5-(difluoromethyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3 |

Clave InChI |

ZHHJKCZFRWRCPG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CSC(=C1)C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8702189.png)

![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)

![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)